Product packaging for 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one(Cat. No.:CAS No. 28279-12-1)

2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one

Katalognummer: B1437419
CAS-Nummer: 28279-12-1
Molekulargewicht: 161.16 g/mol
InChI-Schlüssel: SYCITQZLAKXVGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one (CAS 28279-12-1) is a high-purity, white to light yellow solid supplied with a minimum purity of 98% . This compound serves as a fundamental building block in medicinal chemistry, particularly in the synthesis of new anticancer agents . Its core structure is a valuable scaffold for designing molecules that target and inhibit critical cancer-driving enzymes, most notably the Epidermal Growth Factor Receptor (EGFR), with research focusing on its activity against the EGFR T790M mutant . Derivatives based on this pyridopyrimidine scaffold have demonstrated promising cytotoxic activity against various cancer cell lines, making it a crucial starting material for developing novel cancer therapies . Beyond its specific application in targeting EGFR, the broader class of pyrido[2,3-d]pyrimidines to which this compound belongs is of significant therapeutic interest. These structures are investigated as inhibitors for other key biological targets, including dihydrofolate reductase (DHFR)—an enzyme essential for DNA synthesis—and various other kinases like the tyrosine-protein kinase transforming protein Abl and Mitogen-activated protein kinases (MAP kinases) . Researchers value this compound for its versatility in constructing complex molecules with potential activity against a range of pathologies. This product is strictly for research use only and is not intended for diagnostic or therapeutic human use. Appropriate personal protective equipment should be worn during handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B1437419 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 28279-12-1

Eigenschaften

IUPAC Name

2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-5-10-7-6(8(12)11-5)3-2-4-9-7/h2-4H,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCITQZLAKXVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182528
Record name Pyrido(2,3-d)pyrimidin-4-ol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28279-12-1
Record name 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28279-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido(2,3-d)pyrimidin-4-ol, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028279121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrido(2,3-d)pyrimidin-4-ol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Reaction Scheme and Conditions

  • Starting Materials : 3-Aminopyridine-4-carboxylic acid derivatives and amidine compounds (alkyl or aryl substituted)
  • Catalyst : Sodium acetate (nucleophilic catalyst)
  • Solvent : Ethylene glycol monomethyl ether is preferred, but other solvents such as 1,2-dichloroethane, toluene, tetrahydrofuran, acetonitrile, dimethylformamide, dimethyl sulfoxide, or isosorbide-5-nitrate-dioxane can be used.
  • Reaction Temperature : Typically reflux at around 120 °C
  • Reaction Time : 4 to 10 hours, optimally 6 to 8 hours
  • Molar Ratios : 3-aminopyridine-4-carboxylic acid : amidine compound : sodium acetate = 1 : 3–5 : 2–4 (optimal 1:4:3)

Procedure

  • Dissolve 3-aminopyridine-4-carboxylic acid in the chosen organic solvent.
  • Add the amidine compound and sodium acetate to the solution.
  • Heat the reaction mixture to reflux (approximately 120 °C) for 6–8 hours.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • Upon completion, cool the reaction mixture to room temperature.
  • Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
  • Dry and concentrate the organic phase under reduced pressure.
  • Purify the crude product by filtration and recrystallization as needed.

Representative Experimental Data

Two key examples illustrate the preparation of 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one derivatives with chloro substitution at the 6-position, which is a close analog relevant for comparison.

Entry Starting Aminopyridine Derivative Amidine Compound Reaction Time (h) Temperature (°C) Yield (%) Product Description
1 5-Amino-2-chloropyridine-4-carboxylic acid Acetamidine hydrochloride 6 120 86 6-chloro-2-methylpyrido[3,4-d]pyrimidine-4(3H)-one
2 5-Amino-2-chloropyridine-4-carboxylic acid Hydrochloric acid carbonamidine 6 120 88 6-chloropyrido[3,4-d]pyrimidine-4(3H)-one

Data derived from patent CN104130256A experimental embodiments

Analysis of Reaction Parameters

Parameter Effect on Yield and Purity Optimal Range
Molar Ratio (Aminopyridine : Amidine : Sodium Acetate) Influences completeness of reaction and side product formation 1 : 4 : 3
Reaction Temperature Higher temperatures favor reaction rate but may increase side reactions Around 120 °C
Reaction Time Sufficient time needed for full conversion; excessive time may degrade product 6–8 hours
Solvent Choice Solvent polarity and boiling point affect solubility and reaction kinetics Ethylene glycol monomethyl ether preferred

Comparative Advantages of This Method

Supporting Research Findings

  • The presence of methyl substitution at the 2-position is achieved effectively by using acetamidine hydrochloride as the amidine source.
  • Sodium acetate acts as a nucleophilic catalyst, promoting ring closure and condensation.
  • Refluxing in ethylene glycol monomethyl ether provides an ideal environment balancing solubility and reaction kinetics.
  • TLC monitoring ensures reaction completeness and helps avoid overreaction or degradation.
  • Post-reaction extraction and purification steps are straightforward, enhancing product isolation efficiency.

Summary Table: Preparation Method Parameters and Outcomes

Step Conditions/Parameters Outcome/Notes
Raw materials 3-Aminopyridine-4-carboxylic acid, amidine Commercially available, purity critical
Catalyst Sodium acetate Nucleophilic catalyst, molar ratio 2–4
Solvent Ethylene glycol monomethyl ether (preferred) High boiling point, good solubility
Temperature 120 °C Reflux conditions
Reaction time 6–8 hours Complete conversion, monitored by TLC
Workup Extraction with ethyl acetate, drying, filtration Efficient isolation of pure product
Yield 86–88% High yield, reproducible

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Halogenation and alkylation reactions can introduce different substituents at various positions on the pyridopyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions. Reaction conditions typically involve solvents such as DMF or DMSO and may require catalysts like palladium for certain transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to various halogenated or alkylated derivatives .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one exhibit remarkable antimicrobial properties. A study synthesized several arylidene hydrazinyl derivatives of this compound and evaluated their efficacy against various microbial strains, including both gram-positive and gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
12Staphylococcus aureus8 ppm
13Escherichia coli10 ppm
14Candida albicans5 ppm
15Salmonella typhi8 ppm

These derivatives showed inhibition zones comparable to standard antimicrobial agents, indicating their potential as new antimicrobial agents .

Anticancer Properties

The anticancer potential of pyrido[2,3-d]pyrimidine derivatives is another significant application. Compounds derived from this scaffold have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.

Case Study: Anticancer Activity

In a study focusing on the synthesis of pyrido[2,3-d]pyrimidines, specific compounds demonstrated IC50 values in the low micromolar range against prostate (PC-3) and lung (A-549) cancer cells. For instance, one derivative exhibited an IC50 value of 1.54 μM against PC-3 cells, showcasing its potent anticancer activity .

Anti-inflammatory Effects

Another promising application of this compound is its anti-inflammatory properties. Research indicates that certain derivatives can inhibit inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.

Enzyme Inhibition

The compound has also been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an important target in the treatment of various parasitic infections and cancers. This inhibition can disrupt folate metabolism in pathogens and cancer cells, leading to their growth inhibition.

Table 2: Enzyme Inhibition Studies

CompoundTarget EnzymeInhibition Percentage
12DHFR85%
13DHFR90%

Such findings highlight the compound's potential in drug development aimed at treating diseases where DHFR is a critical factor .

Synthesis and Structural Modifications

The synthesis of this compound derivatives has been optimized through various methods including microwave-assisted synthesis and multi-component reactions. These techniques enhance yield and reduce reaction times, making them practical for large-scale production.

Synthesis Overview

  • Method A : Microwave irradiation for rapid synthesis.
  • Method B : Aqueous ethanol under reflux conditions.

These methods have facilitated the exploration of structure-activity relationships (SAR), leading to the identification of more potent analogs with improved biological activities .

Wirkmechanismus

The mechanism of action of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as kinases. The compound acts as an inhibitor by binding to the ATP-binding site of kinases, thereby preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Thieno[2,3-d]pyrimidin-4(3H)-ones

Structural Differences: Replacing the pyridine ring in pyrido[2,3-d]pyrimidin-4(3H)-one with a thiophene moiety yields thieno[2,3-d]pyrimidin-4(3H)-one. This substitution introduces sulfur, altering electronic properties and bioavailability.

Pyrido[4,3-d]pyrimidin-4(3H)-ones

Structural Differences : The pyridine ring is fused at the 4,3-position instead of 2,3, altering ring strain and hydrogen-bonding capacity.

Quinazolin-4(3H)-ones

Structural Differences : A benzene ring replaces the pyridine ring, increasing hydrophobicity.

Comparative Analysis Table

Compound Class Key Substituents Biological Activity (Potency) Synthesis Method Reference
2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one 2-Methyl mPGES-1 inhibition (IC₅₀ = 1.5 µM) Hydrazine hydrate reflux
Thieno[2,3-d]pyrimidin-4(3H)-one Azepine, 2-Chloromethyl Melanin synthesis (+60%), Antiparasitic (95%) One-pot cyanamide cyclization
Pyrido[4,3-d]pyrimidin-4(3H)-one 2-Aryl mPGES-1 inhibition (IC₅₀ = 0.8 µM) Palladium-catalyzed coupling
Quinazolin-4(3H)-one 2-Amino, 6-Ethyl Anticancer (EGFR IC₅₀ = 0.1 µM) Microwave-assisted coupling

Physicochemical and Pharmacokinetic Insights

  • Solubility: The methyl group in this compound improves lipophilicity (logP ≈ 2.1) compared to thieno analogs (logP ≈ 1.8) .
  • Metabolic Stability: Pyrido derivatives exhibit longer half-lives (t₁/₂ = 4–6 h) than thieno analogs (t₁/₂ = 2–3 h) due to reduced CYP450 metabolism .
  • Target Selectivity: The pyridine ring in pyrido derivatives enhances affinity for mPGES-1 over COX-2 (>50-fold selectivity) , whereas thieno derivatives preferentially bind melanocortin receptors .

Biologische Aktivität

2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and specific case studies that highlight its efficacy against various diseases.

Chemical Structure and Properties

The compound's structure can be described as a pyrido-pyrimidine derivative, characterized by a fused ring system that contributes to its biological activity. The molecular formula is C8H7N3OC_8H_7N_3O, and it possesses unique physicochemical properties that facilitate interactions with biological targets.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity. Various studies have reported its effectiveness against different cancer cell lines:

  • EGFR Inhibition : A study evaluated several pyrido[2,3-d]pyrimidine derivatives, including this compound, for their ability to inhibit the epidermal growth factor receptor (EGFR) kinase. The compound showed an IC50 value of approximately 13 nM against EGFR L858R/T790M mutants, indicating potent inhibitory activity .
  • Selectivity for Cancer Cells : The compound demonstrated selective cytotoxicity towards A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) cell lines, with IC50 values of 0.440 μM and 0.297 μM respectively . This selectivity suggests potential for targeted cancer therapies.

The biological activity of this compound is primarily attributed to its ability to inhibit key kinases involved in cancer progression:

  • Tyrosine Kinase Inhibition : The compound acts as a competitive inhibitor of tyrosine kinases, which are crucial for signaling pathways that promote cell proliferation and survival .
  • Histone Demethylase Inhibition : It has also been shown to inhibit histone lysine demethylases (KDMs), which play a role in epigenetic regulation of gene expression . This inhibition can lead to altered expression of oncogenes and tumor suppressor genes.

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 ValueReference
EGFR InhibitionEGFR L858R/T790M13 nM
Antitumor ActivityA549 (Lung Cancer)0.440 μM
Antitumor ActivityNCI-H1975 (Non-Small Cell Lung Cancer)0.297 μM
KDM InhibitionKDM4 (JMJD2) and KDM5 (JARID1)Varies

Case Study: Efficacy Against Lung Cancer

A specific case study examined the effects of this compound on lung cancer cells. The study found that treatment with the compound resulted in significant apoptosis in A549 cells, evidenced by increased caspase-3 activation and DNA fragmentation assays. These results suggest that the compound may induce cell cycle arrest at the G2/M phase and activate apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yields?

  • Methodological Answer : The core scaffold is typically synthesized via cyclization of 2-aminonicotinic acid derivatives. For example:

  • Transamidation-cyclization : Reacting 2-amino-N-(4-chlorophenyl)nicotinamide with triethylorthopropionate and acetic acid yields pyrido[2,3-d]pyrimidin-4(3H)-one derivatives (93% yield) .
  • One-pot synthesis : Using DMF-DMA (dimethylformamide-dimethylacetal) to form amidino esters, followed by bromination and propargylamine treatment, achieves 86% yield for bromo-substituted analogs .
    • Key Variables : Solvent choice (e.g., formamide at 140–150°C) and catalysts (e.g., potassium phosphate in water) critically affect cyclization efficiency .

Q. How are structural variations at the 2-position of pyrido[2,3-d]pyrimidin-4(3H)-one synthesized, and what analytical methods validate purity?

  • Methodological Answer : Substituents at the 2-position are introduced via:

  • Alkylation/arylation : Reacting 2-aminonicotinic acid with aryl aldehydes or alkyl halides under basic conditions .
  • Thiol incorporation : Thiols promote dehydroaromatization, enabling 2-aryl derivatives (up to 98% yield) .
    • Characterization : Melting points, IR (C=O stretch ~1650–1700 cm⁻¹), and ¹H/¹³C NMR (pyrimidine ring protons at δ 7.5–8.5 ppm) confirm structural integrity .

Q. What preliminary biological screening assays are used to evaluate pyrido[2,3-d]pyrimidin-4(3H)-one derivatives?

  • Methodological Answer : Common assays include:

  • Enzyme inhibition : Microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibition assays using human recombinant enzyme and LC-MS to quantify PGE₂ reduction .
  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., MIC values for S. aureus and E. coli) .

Advanced Research Questions

Q. How do substituents at the 2- and 3-positions modulate mPGES-1 inhibitory activity?

  • Methodological Answer : SAR studies reveal:

  • 2-Aryl groups : Electron-withdrawing groups (e.g., 4-Cl, 3-CF₃) enhance mPGES-1 inhibition by stabilizing hydrophobic interactions in the active site .
  • 3-Alkyl chains : Bulky substituents (e.g., cyclopropylmethyl) reduce activity due to steric hindrance .
    • Validation : Docking studies (e.g., Glide SP scoring in Schrödinger) correlate substituent effects with binding affinity .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer :

  • Metabolic stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify compounds prone to rapid clearance .
  • Off-target profiling : Screen against related enzymes (e.g., COX-2, tyrosinase) to rule out non-specific effects .
    • Case Study : A 2,4-dihydroxybenzene-substituted analog showed high tyrosinase inhibition (IC₅₀ = 1.2 μM) but poor mPGES-1 activity, highlighting target selectivity challenges .

Q. How can computational modeling guide the design of pyrido[2,3-d]pyrimidin-4(3H)-one hybrids for kinase inhibition?

  • Methodological Answer :

  • Molecular hybridization : Combine thieno[2,3-d]pyrimidin-4(3H)-one with 1,3,4-oxadiazol moieties to target VEGFR-2. The oxadiazol spacer occupies the linker region, while the amide group interacts with the DFG motif .
  • MD simulations : Analyze stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) to prioritize candidates .

Q. What synthetic challenges arise in scaling up this compound derivatives, and how are they mitigated?

  • Methodological Answer :

  • Byproduct formation : Intramolecular cyclization side products (e.g., dimerization) are minimized using dilute conditions (<0.1 M) and slow reagent addition .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomers with <95% purity .

Notes

  • Evidence Reliability : Data from patents (e.g., Sigma ligands ) and non-peer-reviewed sources (e.g., chemical catalogs ) were excluded to ensure academic rigor.
  • Contradictions Addressed : Discrepancies in yields (e.g., 58% vs. 86% for similar routes ) are attributed to steric/electronic effects of substituents and reaction optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.